molecular formula C7H7N3O4 B094180 4-Amino-2,6-dinitrotoluene CAS No. 19406-51-0

4-Amino-2,6-dinitrotoluene

Cat. No.: B094180
CAS No.: 19406-51-0
M. Wt: 197.15 g/mol
InChI Key: KQRJATLINVYHEZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that 4-adnt interacts with humic substances in the soil . It is also suggested that 4-ADNT could potentially interact with p53 tumor suppressor gene, indicating a possible role in carcinogenicity .

Mode of Action

The interaction of 4-ADNT with its targets involves a two-step reaction mechanism. The humic monomer is initially oxidized to a semi-quinone radical by a phenoloxidase. Subsequent oxidative coupling involves reactions with additional humic monomers or anilinic products derived from TNT, forming an anilinoquinone via nucleophilic addition or a benzoquinone-imine through condensation .

Biochemical Pathways

The biochemical pathways involved in the degradation of 4-ADNT have been studied. In glucose enhanced medium, during degradation production of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) and 2-Amino-4,6-dinitrotoluene (2-ADNT) increases whereas TNT declines via de-nitration . Reports suggest, 4-Amino-2-nitroso-6-nitrotoluene (4A-2NOC-6-NT) is one of the concluding products ensuing aerobic pathway among the Bacillus sp .

Pharmacokinetics

Some physical properties such as its molecular weight (19715), melting point (171 °C), and density (1497±006 g/cm3) have been reported .

Result of Action

It has been suggested that 4-adnt could potentially interact with the p53 tumor suppressor gene, indicating a possible role in carcinogenicity .

Action Environment

Environmental factors play a significant role in the action of 4-ADNT. For instance, the presence of phenolic monomers in the environment can affect the enzyme-mediated transformation of 4-ADNT . Additionally, the pH of the environment can influence the transformation of 4-ADNT .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-100263 involves the reaction of (2R,3R)-2-phenyl-3-piperidinamine with (2-methoxyphenyl)methyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride hydrate form .

Industrial Production Methods

Industrial production of CP-100263 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is produced in batch reactors, and the purification process involves multiple steps of crystallization and filtration to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

CP-100263 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CP-100263 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP-100263 is unique in its specific binding affinity and selectivity for the neurokinin 1 receptor. Compared to other similar compounds, it has shown distinct pharmacokinetic properties and a different side effect profile, making it a valuable tool in neuroscience research .

Properties

IUPAC Name

4-methyl-3,5-dinitroaniline
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InChI

InChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KQRJATLINVYHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7N3O4
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DSSTOX Substance ID

DTXSID8074312
Record name 4-Amino-2,6-dinitrotoluene
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Molecular Weight

197.15 g/mol
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Physical Description

Solid; [DOD - USCHPPM]
Record name 4-Amino-2,6-dinitrotoluene
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Vapor Pressure

0.00004 [mmHg]
Record name 4-Amino-2,6-dinitrotoluene
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CAS No.

19406-51-0, 58449-89-1
Record name 4-Amino-2,6-dinitrotoluene
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Record name 4-Toluenamine, 2,6-dinitro-
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Record name 19406-51-0
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Record name 1-AMINO-3,5-DINITRO-4-METHYLBENZENE
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Synthesis routes and methods

Procedure details

A mixture of N-t-butyloxycarbonyl-3,5-dinitro-4-methylaniline (7.8 g, from above) and trifluoroacetic acid (100 mL) was stirred at room temperature for 15 min. After evaporation of the solvent under reduced pressure, the residue was taken up in ethyl acetate (100 mL), washed with saturated sodium bicarbonate solution, half-saturated sodium chloride solution, and dried over magnesium sulfate. After evaporation of the solvent, the residue was purified by flash column chromatography on silica gel eluting with acetone:hexane (1:3) to give 4-methyl-3,5-dinitro-phenylamine (2.45 g).
Name
N-t-butyloxycarbonyl-3,5-dinitro-4-methylaniline
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-ADNT?

A1: The molecular formula of 4-ADNT is C7H7N3O4, and its molecular weight is 197.15 g/mol. []

Q2: How is 4-ADNT characterized spectroscopically?

A2: 4-ADNT can be characterized using various spectroscopic techniques. These include:

  • NMR Spectroscopy: 1H NMR and 15N NMR provide detailed information about the compound's structure and its interactions with other molecules. [, ]
  • Mass Spectrometry (MS): MS is used to determine the molecular weight and identify characteristic fragmentation patterns of 4-ADNT. [, , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy reveals information about the functional groups present in 4-ADNT, particularly the nitro (NO2) and amino (NH2) groups. []

Q3: Is 4-ADNT stable under various environmental conditions?

A3: The stability of 4-ADNT can vary depending on environmental factors such as:* pH: 4-ADNT can undergo transformations at different pH levels, influencing its persistence and behavior in the environment. []* Presence of Metals: Metals like copper and zinc can impact the degradation rate of 4-ADNT. []* Microbial Activity: Microorganisms play a significant role in the degradation of 4-ADNT in soil and water. [, , , , , ]

Q4: How is 4-ADNT formed?

A4: 4-ADNT is primarily formed as a metabolite during the biotransformation of 2,4,6-trinitrotoluene (TNT) by various organisms, including bacteria, fungi, and plants. [, , , , , , , ]

Q5: What are the main pathways involved in 4-ADNT degradation?

A5: 4-ADNT degradation involves several pathways, primarily driven by microbial activity:

  • Reductive Transformation: Anaerobic bacteria can reduce the nitro groups of 4-ADNT, leading to the formation of intermediates like 2,4-diamino-6-nitrotoluene (2,4-DANT). [, , , , ]
  • Oxidative Transformation: Enzymes like lignin peroxidase, produced by fungi like Phanerochaete chrysosporium, can oxidize 4-ADNT, potentially leading to its breakdown. []
  • Covalent Binding to Soil Organic Matter: 4-ADNT can bind to soil organic matter, particularly humic substances, through nucleophilic addition reactions. This binding can influence its bioavailability and persistence in the environment. []

Q6: Is 4-ADNT toxic?

A6: While less toxic than its parent compound TNT, 4-ADNT exhibits toxic effects on various organisms:

  • Aquatic Organisms: 4-ADNT demonstrates toxicity to aquatic organisms like Daphnia magna and fish, potentially impacting aquatic ecosystems. [, ]
  • Mammals: Studies in rats have shown that 4-ADNT can induce methemoglobin formation and hemolysis, indicating potential blood toxicity. []

Q7: How does 4-ADNT impact the environment?

A7: As a common TNT degradation product, 4-ADNT raises environmental concerns due to:

  • Persistence: 4-ADNT can persist in soil and water, especially under anaerobic conditions, posing long-term risks to ecosystems. []
  • Bioaccumulation: Certain organisms, such as fish, can accumulate 4-ADNT, potentially leading to biomagnification in food webs. []

Q8: What analytical techniques are used to detect and quantify 4-ADNT?

A8: Various analytical methods are employed for 4-ADNT detection and quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used to separate, identify, and quantify 4-ADNT in environmental samples and biological matrices. [, , , , , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors like UV or MS, offers sensitive and selective quantification of 4-ADNT. [, , , ]
  • Surface-Enhanced Raman Spectroscopy (SERS): SERS provides rapid and sensitive detection of 4-ADNT, even at trace levels, and shows promise for field applications. []

Q9: What are the potential strategies for remediating 4-ADNT contaminated sites?

A9: Several bioremediation strategies are being explored for 4-ADNT removal:

  • Phytoremediation: Plants like Myriophyllum aquaticum and hybrid poplar trees can uptake and transform 4-ADNT, offering a potential green remediation approach. [, , ]
  • Microbial Degradation: Enhancing the activity of 4-ADNT degrading bacteria, such as Klebsiella pneumoniae, Raoultella planticola, and Pseudomonas putida, can accelerate its removal from contaminated sites. [, ]
  • Bioaugmentation: Introducing specialized microbial consortia or genetically engineered microorganisms with enhanced 4-ADNT degrading capabilities can improve bioremediation efficiency. []

Q10: What are the key areas for future research on 4-ADNT?

A10: Key research areas include:

  • Developing Innovative Remediation Technologies: Exploring novel and sustainable technologies, such as nanoremediation [] and electrochemical methods, for efficient 4-ADNT removal is essential for addressing this environmental challenge.

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